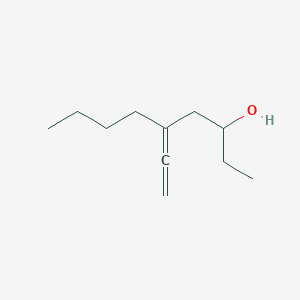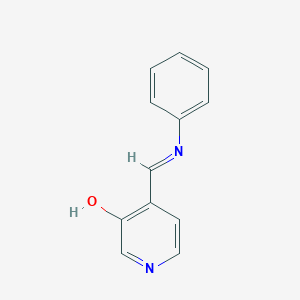![molecular formula C31H30N3O6- B14206913 {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate CAS No. 824409-75-8](/img/structure/B14206913.png)
{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is a complex organic molecule that features a combination of acridine, piperazine, and dioxolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate typically involves multi-step organic reactions. The initial step often includes the formation of the acridine-9-carbonyl chloride, which is then reacted with piperazine to form the acridine-9-carbonyl piperazine intermediate. This intermediate is further reacted with 3-bromophenyl carbonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include acridine N-oxide derivatives, alcohols from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which is known for its strong fluorescence. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is not fully understood, but it is believed to involve interactions with DNA and proteins due to the presence of the acridine and piperazine moieties. The acridine group can intercalate into DNA, disrupting its function, while the piperazine group can interact with various receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share the acridine moiety and are known for their fluorescent properties and biological activity.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics and share the piperazine core structure.
Dioxolane derivatives: Compounds like dioxolane acetal and dioxolane ketal are used in organic synthesis for protecting groups and share the dioxolane ring structure.
Uniqueness
What sets {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Número CAS |
824409-75-8 |
|---|---|
Fórmula molecular |
C31H30N3O6- |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
[[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl]-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] carbonate |
InChI |
InChI=1S/C31H31N3O6/c1-31(2)38-19-26(40-31)28(39-30(36)37)20-8-7-9-21(18-20)33-14-16-34(17-15-33)29(35)27-22-10-3-5-12-24(22)32-25-13-6-4-11-23(25)27/h3-13,18,26,28H,14-17,19H2,1-2H3,(H,36,37)/p-1 |
Clave InChI |
BVXWTXLYYSDEBL-UHFFFAOYSA-M |
SMILES canónico |
CC1(OCC(O1)C(C2=CC(=CC=C2)N3CCN(CC3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)OC(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

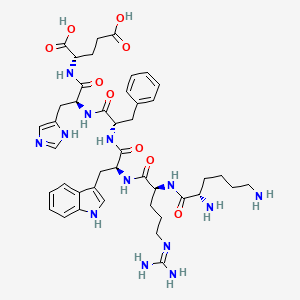

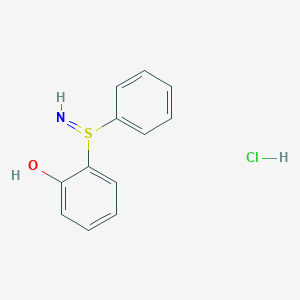
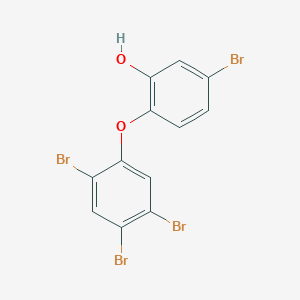
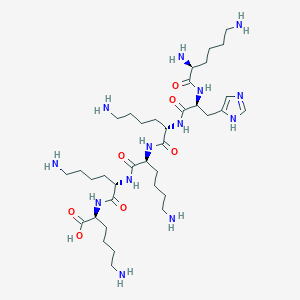

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
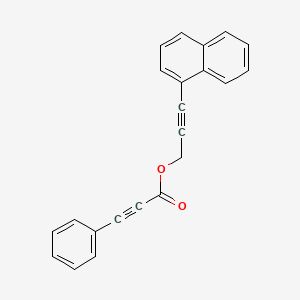
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
